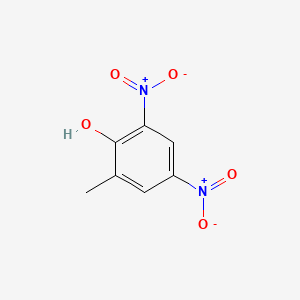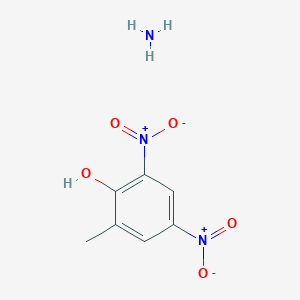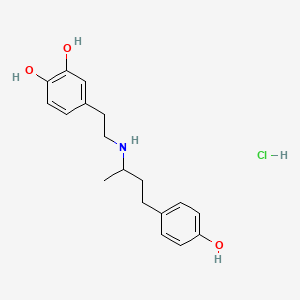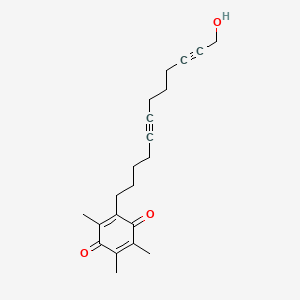
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPC-082 ist ein potenter Reverse-Transkriptase-Inhibitor. Er zeigt eine niedrige nanomolare Wirksamkeit gegenüber Wildtyp-Viren, L100I- und K103N-Einzelmutationsvarianten und mehreren Aminosäure-substituierten HIV-Typ-1-Mutanten . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung wegen ihrer Wirksamkeit gegen verschiedene HIV-1-Stämme eingesetzt.
Herstellungsmethoden
Die Synthese von DPC-082 umfasst mehrere Schritte. Eine der Methoden beinhaltet die Reduktion spezifischer Vorstufen mit Lithiumaluminiumhydrid . Die industriellen Produktionsmethoden für DPC-082 sind nicht umfassend dokumentiert, aber sie beinhalten typischerweise Standard-Organosynthesetechniken unter kontrollierten Bedingungen, um Reinheit und Wirksamkeit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of DPC-082 involves several steps. One of the methods includes the reduction of specific precursors using lithium aluminum hydride . The industrial production methods for DPC-082 are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions to ensure purity and efficacy.
Analyse Chemischer Reaktionen
DPC-082 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
DPC-082 wird in der wissenschaftlichen Forschung aufgrund seiner starken inhibitorischen Wirkungen auf die Reverse Transkriptase weit verbreitet eingesetzt. Seine Anwendungen umfassen:
Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Reverse-Transkriptase-Hemmung zu untersuchen.
Biologie: Wird in Studien eingesetzt, um die Wechselwirkungen zwischen Reverse-Transkriptase-Inhibitoren und HIV-1 zu verstehen.
Medizin: Wird hinsichtlich seines potenziellen Einsatzes bei der Entwicklung neuer Behandlungen für HIV-1 untersucht.
Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente eingesetzt
Wirkmechanismus
DPC-082 entfaltet seine Wirkung, indem es das Reverse-Transkriptase-Enzym hemmt, das für die Replikation von HIV-1 entscheidend ist. Es bindet an das Enzym und verhindert, dass es virale RNA in DNA umwandelt, wodurch der Replikationsprozess blockiert wird . Die beteiligten molekularen Ziele umfassen das Reverse-Transkriptase-Enzym und verschiedene mit der Virusreplikation verbundene Pfade.
Wirkmechanismus
DPC-082 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication process . The molecular targets involved include the reverse transcriptase enzyme and various pathways associated with viral replication.
Vergleich Mit ähnlichen Verbindungen
DPC-082 ist aufgrund seiner niedrigen nanomolaren Potenz und Wirksamkeit gegen mehrere HIV-1-Mutanten einzigartig. Ähnliche Verbindungen umfassen:
DPC-083: Ein weiterer Reverse-Transkriptase-Inhibitor mit ähnlichen Eigenschaften.
Efavirenz: Ein weit verbreiteter Reverse-Transkriptase-Inhibitor mit einer anderen chemischen Struktur.
Nevirapin: Ein weiterer Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV-1 eingesetzt wird.
DPC-082 zeichnet sich durch seine Breitbandaktivität und Wirksamkeit gegen resistente HIV-1-Stämme aus.
Eigenschaften
CAS-Nummer |
214287-98-6 |
|---|---|
Molekularformel |
C14H11F5N2O |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
(4S)-4-[(E)-2-cyclopropylethenyl]-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-7H,1-2H2,(H2,20,21,22)/b6-5+/t13-/m0/s1 |
InChI-Schlüssel |
JUCDJPCFPITYRP-GFUIURDCSA-N |
SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Isomerische SMILES |
C1CC1/C=C/[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Kanonische SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DPC-082; DPC082; DPC 082 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


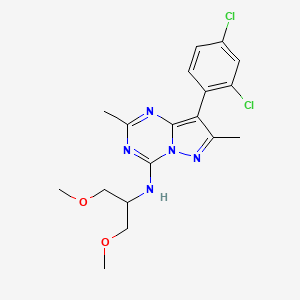
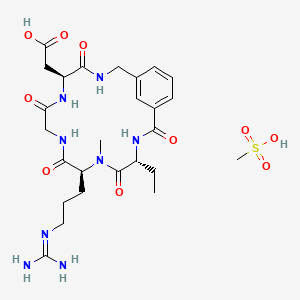
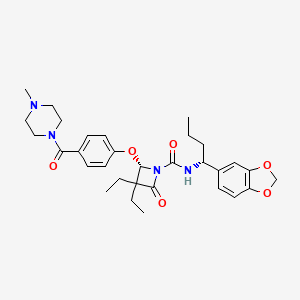


![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)

